![molecular formula C24H27NO4 B2400234 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidin-4-yl]acetic acid CAS No. 2305255-17-6](/img/structure/B2400234.png)

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidin-4-yl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

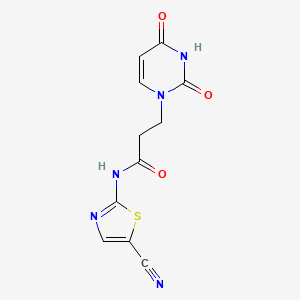

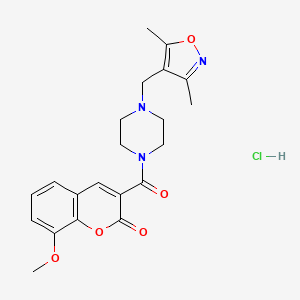

This compound is a derivative of 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc), which is commonly used in peptide synthesis . The Fmoc group is a protective group for amines in peptide synthesis, and it can be removed under mild basic conditions .

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom . The Fmoc group is attached to one of the nitrogen’s hydrogen atoms, and the acetic acid moiety is attached to a carbon atom on the piperidine ring .Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group can be removed by treatment with a base such as piperidine, revealing the free amine . This allows the amino acid to react with the next amino acid in the sequence. The exact reactions this compound would undergo would depend on the conditions and the other compounds present.科学的研究の応用

- Researchers use it to create peptide-based drugs, especially those targeting proteases or enzymes involved in diseases like cancer or neurodegenerative disorders .

- Scientists attach this compound to peptides or proteins to visualize cellular processes, study protein-protein interactions, and track drug delivery systems .

- These enzymes play crucial roles in tissue remodeling, inflammation, and cancer progression. By designing specific substrates, researchers can study MMP activity and develop targeted therapies .

- Its unique structure may allow for selective inhibition of specific enzymes, making it valuable in drug discovery .

- Scientists explore its incorporation into polymers, dendrimers, or other materials to enhance mechanical properties, drug release kinetics, or biocompatibility .

- Researchers design light-responsive molecules by attaching this compound to bioactive molecules. Upon light exposure, they can trigger specific biological responses .

Peptide Chemistry and Drug Development

Fluorescent Probes and Imaging Agents

Matrix Metalloproteinase (MMP) Substrates

Chemical Biology and Enzyme Inhibition

Materials Science and Polymer Chemistry

Photopharmacology and Light-Controlled Reactions

作用機序

As a derivative of an Fmoc-protected amino acid, this compound doesn’t have a biological mechanism of action per se. Instead, its role is in the chemical synthesis of peptides. The Fmoc group protects the amine of the amino acid during synthesis, preventing it from reacting until the appropriate step .

将来の方向性

特性

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidin-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c1-24(2)15-25(12-11-16(24)13-22(26)27)23(28)29-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,11-15H2,1-2H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIJWVQATDTXJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidin-4-yl]acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-ethylphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400158.png)

![tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate oxalate(2:1)](/img/structure/B2400164.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2400165.png)

![3-(4-methoxyphenyl)-5-(3-nitrophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2400168.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2400171.png)

![2-(4-chlorobenzamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2400173.png)

![4-chloro-N-[5-(3,5-dimethylpyrazol-1-yl)sulfonyl-2-methoxyphenyl]-N-methylbenzenesulfonamide](/img/structure/B2400174.png)